molecular formula C22H17F3N6O2 B11614605 3-Methyl-1-[(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile

3-Methyl-1-[(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11614605
M. Wt: 454.4 g/mol
InChI Key: JMQANGZDXLEHIF-UHFFFAOYSA-N
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Description

3-Methyl-1-[(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . This particular compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a pyrido[1,2-a]benzimidazole core, making it a subject of interest in various scientific research fields.

Preparation Methods

One common method for synthesizing benzimidazole derivatives is the reaction of o-phenylenediamines with benzaldehydes in the presence of a catalyst . The reaction conditions typically involve stirring the reactants in a solvent such as ethanol or water at room temperature for several hours.

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

3-Methyl-1-[(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional substituents.

Common reagents used in these reactions include nitric acid, sulfuric acid, halogens, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Methyl-1-[(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

    Medicine: Due to its therapeutic properties, it is investigated for its potential use in developing new drugs for treating infections, inflammation, and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-[(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The nitro group and trifluoromethyl group contribute to the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar compounds to 3-Methyl-1-[(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile include other benzimidazole derivatives, such as:

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C22H17F3N6O2

Molecular Weight

454.4 g/mol

IUPAC Name

3-methyl-1-[2-[4-nitro-2-(trifluoromethyl)anilino]ethylamino]pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C22H17F3N6O2/c1-13-10-20(30-19-5-3-2-4-18(19)29-21(30)15(13)12-26)28-9-8-27-17-7-6-14(31(32)33)11-16(17)22(23,24)25/h2-7,10-11,27-28H,8-9H2,1H3

InChI Key

JMQANGZDXLEHIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCNC4=C(C=C(C=C4)[N+](=O)[O-])C(F)(F)F)C#N

Origin of Product

United States

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